molecular formula C10H12BrNO B3066205 2-(2-Bromophenyl)-3-methyloxazolidine CAS No. 71758-42-4

2-(2-Bromophenyl)-3-methyloxazolidine

Cat. No.: B3066205
CAS No.: 71758-42-4
M. Wt: 242.11 g/mol
InChI Key: HDQISVZIHFZWEY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3-methyloxazolidine is a heterocyclic compound featuring an oxazolidine core substituted with a 2-bromophenyl group at the 2-position and a methyl group at the 3-position. For instance, 2-(2-bromophenyl)benzoxazole derivatives (e.g., ) demonstrate COX-2 inhibition, implying that bromophenyl-substituted heterocycles may exhibit pharmacological relevance .

Properties

IUPAC Name

2-(2-bromophenyl)-3-methyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12-6-7-13-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQISVZIHFZWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521026
Record name 2-(2-Bromophenyl)-3-methyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71758-42-4
Record name 2-(2-Bromophenyl)-3-methyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3-methyloxazolidine typically involves the reaction of 2-bromophenylamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazolidine ring. The reaction conditions may vary, but common methods include:

    Acid-catalyzed cyclization: Using an acid catalyst like hydrochloric acid or sulfuric acid to promote the cyclization reaction.

    Base-catalyzed cyclization: Employing a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce phenyl derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-3-methyloxazolidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-methyloxazolidine involves its interaction with molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the oxazolidine ring can undergo nucleophilic attack. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.

Comparison with Similar Compounds

2-(2-Arylphenyl)benzoxazole Derivatives

  • Structure : Unlike oxazolidines, benzoxazoles contain a fused benzene-oxazole ring system. However, both classes share a bromophenyl substituent.
  • Synthesis : Benzoxazoles in were synthesized via Suzuki coupling of 2-(2-bromophenyl)benzoxazole with aryl boronic acids. This suggests that 2-(2-bromophenyl)-3-methyloxazolidine could be synthesized through analogous cross-coupling reactions .
  • Bioactivity : Compounds like 3g, 3n, and 3o (benzoxazole derivatives) showed COX-2 selectivity indices (SI) exceeding 100, surpassing the NSAID celecoxib (SI = 35). Their anti-inflammatory potency in vivo matched or exceeded diclofenac and celecoxib .

Table 1: COX-2 Selectivity of Benzoxazole Derivatives

Compound COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Index (SI)
3g 0.04 4.2 105
3n 0.03 3.8 127
3o 0.02 3.5 175
Celecoxib 0.05 1.75 35

Data sourced from .

2-Bromo-3-methylpyridine

  • Structure: A pyridine derivative with bromine and methyl groups at adjacent positions.
  • Safety : Classified under HazCom 2012, this compound requires precautions for acute toxicity (oral, dermal) and skin irritation .

(2-Bromophenyl)(2-(pyridin-2-yl)phenyl)methanone (3l)

  • Synthesis : describes a palladium-catalyzed coupling using 2-(2-bromophenyl)-2-oxoacetaldehyde, highlighting the utility of bromophenyl precursors in constructing complex aromatic systems .

Biological Activity

2-(2-Bromophenyl)-3-methyloxazolidine is an organic compound characterized by a bromophenyl group attached to an oxazolidine ring. Its unique structure suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C10H10BrN
  • CAS Number : 71758-42-4
  • Molecular Weight : 227.1 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the oxazolidine ring is prone to nucleophilic attacks. These interactions can influence cellular pathways and biological responses, making this compound a candidate for therapeutic applications.

Biological Activity

Recent studies have highlighted the potential antibacterial properties of this compound. For instance, research indicates that compounds with similar oxazolidine structures exhibit varying degrees of antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaZone of Inhibition (mm)Relative Potency (%)
This compoundStaphylococcus aureus12.510.0
2-(2-Chlorophenyl)-3-methyloxazolidineE. coli120.04
Pyroglutamate DerivativeH. influenza32-

The data indicates that while the activity against E. coli is relatively low, there is notable inhibition against Staphylococcus aureus, suggesting that modifications to the oxazolidine structure may enhance its antibacterial properties .

Case Studies

A study published in RSC Advances investigated the synthesis and biological evaluation of various oxazolidine derivatives, including those structurally related to this compound. The research focused on their efficacy as antibacterial agents and explored structure-activity relationships (SAR) .

Key Findings:

  • Synthesis : The compound was synthesized via acid-catalyzed cyclization using 2-bromophenylamine and an aldehyde.
  • Bioassays : Bioassays conducted revealed that certain derivatives displayed significant antibacterial activity, particularly against resistant strains of bacteria.
  • Mechanism Insights : The study provided insights into how structural modifications could lead to improved interactions with bacterial cell walls, enhancing potency.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated oxazolidines:

Table 2: Comparison of Biological Activities

CompoundAntibacterial Activity
This compoundModerate against S. aureus
2-(2-Chlorophenyl)-3-methyloxazolidineLow against E. coli
2-(2-Fluorophenyl)-3-methyloxazolidineHigh against S. aureus

This comparative analysis shows that the presence of bromine in the structure may enhance certain interactions compared to chlorine or fluorine variants, which tend to exhibit lower antibacterial activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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